N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c27-32(28,19-8-9-23-24(16-19)31-15-14-30-23)25-17-22(26-10-12-29-13-11-26)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16,22,25H,10-15,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPKQHHKEGWCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine group, a naphthalene moiety, and a benzo[d][1,4]dioxine core. Its molecular formula is , and it possesses unique physicochemical properties conducive to biological activity.
1. Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in tissues. The compound has shown significant inhibitory effects against transmembrane CA IX and XII isoforms, which are often overexpressed in tumors.
- Inhibition Potency : The compound demonstrated IC50 values in the nanomolar range against CA IX, suggesting potent inhibitory activity. For example, compounds structurally similar to this compound have shown IC50 values ranging from 51.6 to 99.6 nM in various assays .
2. Antitumor Activity
The compound has been evaluated for its antitumor properties using different cancer cell lines:
- Cell Viability Assays : In vitro studies indicated that the compound reduced the viability of several cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. For instance, at concentrations of 400 µM, significant reductions in cell viability were observed .
- Mechanism of Action : The antitumor effects are believed to be mediated through the inhibition of CA IX, which is implicated in tumor growth and metastasis due to its role in maintaining an acidic microenvironment favorable for cancer progression .
3. Migration Inhibition
The compound also exhibited potential in inhibiting the migration of cancer cells. In particular, it was noted that higher concentrations led to a decrease in the migratory capacity of MDA-MB-231 cells, highlighting its dual role as both an antiproliferative and anti-invasive agent .
Case Studies
Several case studies have been documented regarding the efficacy of sulfonamide derivatives similar to this compound:
| Study | Cell Line | IC50 (nM) | Effect on Migration |
|---|---|---|---|
| Study 1 | HT-29 | 51.6 | Significant reduction |
| Study 2 | MDA-MB-231 | 99.6 | Moderate reduction |
| Study 3 | MG-63 | <50 | High inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the morpholine ring is essential for binding affinity to carbonic anhydrases. Modifications to the naphthalene structure can significantly alter potency; for example:
- Substitutions at specific positions on the naphthalene ring enhance interaction with target enzymes.
- The sulfonamide group is critical for maintaining solubility and bioactivity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Yields for related sulfonamides vary widely (36–78%), influenced by steric hindrance and reaction conditions .
- Physical Properties : Melting points and solubility correlate with substituent polarity. For example, compound 4f (spiro-annulated) has a higher melting point (191–193°C) than 5f (129–130°C), likely due to increased rigidity .
Enzyme Inhibition and Therapeutic Potential
- Perforin-Mediated Lysis Inhibitors : Compound 73 () demonstrates inhibitory activity against perforin-mediated lysis, suggesting sulfonamide derivatives may modulate immune responses. The thiophene-pyridine-isatin moiety likely enhances target binding .
- GCS Inhibition: CCG-203586 (), a 2,3-dihydrobenzo[b][1,4]dioxine-containing carboxamide, inhibits glucosylceramide synthase (GCS) at nanomolar concentrations. Unlike eliglustat, it penetrates the brain, highlighting the role of substituents (e.g., pyrrolidinyl groups) in evading MDR1 recognition .
Pharmacokinetic Considerations
- CNS Penetration: The morpholino group in the target compound may enhance blood-brain barrier permeability, akin to CCG-203586’s pyrrolidinyl group, which reduces P-glycoprotein recognition .
- Carboxamide vs.
Functional Group Impact on Bioactivity
- Morpholino-Naphthalenyl Group: The target compound’s morpholino-naphthalenyl-ethyl side chain may enhance lipophilicity and receptor binding compared to simpler substituents (e.g., thiophene in compound 73). This could improve pharmacokinetic profiles or target specificity.
- Spiro-Annulated vs. Linear Structures : Compounds 4f and 5f (–4) show that spiro-annulation increases thermal stability (higher melting points) but may reduce synthetic yields due to steric complexity .
Q & A
Q. Table 1: Optimal Reaction Conditions from Literature
| Parameter | Recommended Range | Evidence Source |
|---|---|---|
| Temperature | 60–80°C (reflux) | |
| Solvent | DMF or acetonitrile | |
| Base | Triethylamine (2.5 eq) | |
| Reaction Time | 12–24 hours |
Which analytical techniques are essential for confirming the structure and purity of this compound?
Basic Question | Characterization
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity (e.g., morpholino and naphthyl protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .
How can researchers optimize the solubility and stability of this compound for in vitro assays?
Advanced Question | Physicochemical Optimization
- Solubility Testing : Use co-solvents (e.g., DMSO:PBS mixtures) or surfactants (Tween-80) to enhance aqueous solubility. Quantify via UV-Vis spectroscopy .
- Stability Studies : Monitor degradation under varying pH (2–9) and temperatures (4–37°C) using LC-MS. Adjust buffer systems (e.g., citrate-phosphate) to stabilize the sulfonamide group .
- Lyophilization : Improve long-term storage stability by formulating as a lyophilized powder .
What strategies address contradictions in reported biological activities across studies?
Advanced Question | Data Reconciliation
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-Response Curves : Establish EC/IC values across multiple cell lines or enzymatic systems .
- Meta-Analysis : Compare data across studies while controlling for variables like solvent choice or assay duration .
How to design experiments to establish structure-activity relationships (SAR) for this compound?
Advanced Question | SAR Development
- Functional Group Modifications : Synthesize analogs with substituted morpholino rings or modified naphthyl groups. Test for changes in target binding (e.g., kinase inhibition) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with hypothetical targets (e.g., COX-2 or HDACs) .
- In Vitro Profiling : Screen analogs against a panel of receptors/enzymes to identify selectivity trends .
Q. Table 2: Example SAR Modifications and Outcomes
| Modification Site | Biological Impact | Evidence Source |
|---|---|---|
| Morpholino ring | Alters solubility and PK | |
| Naphthyl substitution | Enhances target affinity | |
| Sulfonamide linker | Affects metabolic stability |
What in silico methods predict the compound's target interactions and pharmacokinetics?
Advanced Question | Computational Modeling
- Molecular Dynamics (MD) Simulations : Simulate binding stability with putative targets (e.g., 100 ns simulations in GROMACS) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors in the sulfonamide group) .
How to resolve synthetic challenges related to stereochemical control in the morpholino-naphthyl moiety?
Advanced Question | Stereochemical Analysis
- Chiral Chromatography : Separate enantiomers using Chiralpak columns and polar organic mobile phases .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enforce stereoselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
